molecular formula C14H16O4 B12049261 (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid

(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid

Cat. No.: B12049261
M. Wt: 248.27 g/mol
InChI Key: LDLKSTRLCYRBDW-UTUOFQBUSA-N
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Description

(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid is a chiral compound with significant importance in organic chemistry Its unique stereochemistry and functional groups make it a valuable molecule for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of a cyclohexane derivative with a phenyl group and subsequent functionalization to introduce the carboxylic acid groups. The use of Grignard reagents and organolithium compounds is often employed in these synthetic routes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be utilized to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

  • (1R,2S,4R)-4-hydroxycyclohexane-1,2-dicarboxylic Acid
  • (1R,2S,4R)-4-methylcyclohexane-1,2-dicarboxylic Acid
  • (1R,2S,4R)-4-ethylcyclohexane-1,2-dicarboxylic Acid

Comparison: The phenyl group provides additional sites for chemical modification and interactions, making it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18)/t10-,11-,12+/m1/s1

InChI Key

LDLKSTRLCYRBDW-UTUOFQBUSA-N

Isomeric SMILES

C1C[C@H]([C@H](C[C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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